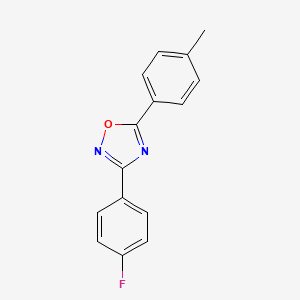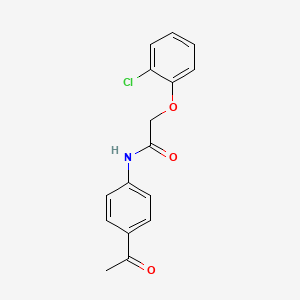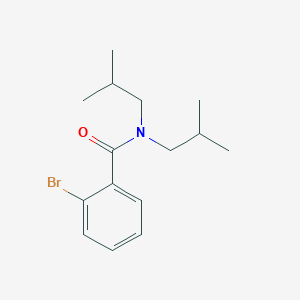![molecular formula C14H17N5OS B5709958 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a member of the tetrazole family of compounds and is known for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine in lab experiments is its versatility. It can be used in a wide range of applications, including drug discovery, drug delivery, and basic research. Additionally, the compound is relatively easy to synthesize and purify, making it an attractive choice for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to exhibit cytotoxicity against certain cell lines, which may limit its use in certain applications. Additionally, the compound may be unstable under certain conditions, which may make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine. One area of interest is the development of new drug delivery systems based on the compound. Another potential direction is the investigation of the compound's mechanism of action, which may lead to the discovery of new therapeutic targets. Additionally, the compound may be further studied for its potential use in treating various diseases, including cancer and infectious diseases. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
In conclusion, this compound is a versatile and promising compound that has potential applications in various areas of scientific research. Its unique properties make it an attractive choice for researchers investigating drug discovery, drug delivery, and basic research. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine involves the reaction of piperidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-13(18-9-5-2-6-10-18)11-21-14-15-16-17-19(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMHDAFFKAJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)